3,3'-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one)
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Overview
Description
3,3’-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes two symmetrical halves related by an inversion center at the mid-point of the central carbon-carbon bond . This compound belongs to the class of diketones and is known for its versatile applications in various fields of chemistry and material science.
Mechanism of Action
Mode of Action
The mode of action of 3,3’-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one) is currently unknown. The compound contains a total of 51 bonds, including 23 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 2 six-membered rings, 2 ketones (aliphatic), and 2 secondary amines (aliphatic) . These structural features may influence its interactions with potential targets.
Preparation Methods
The synthesis of 3,3’-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one) typically involves the reaction of two dimedone molecules with dichloroethane . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,3’-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Scientific Research Applications
3,3’-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one) has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,3’-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one) can be compared with other diketones and related compounds:
Dimedone: A simpler diketone that serves as a building block for more complex molecules.
Acetylacetone: Another diketone with different reactivity and applications.
Properties
IUPAC Name |
3-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethylamino]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2)9-13(7-15(21)11-17)19-5-6-20-14-8-16(22)12-18(3,4)10-14/h7-8,19-20H,5-6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKAFDNXMNPBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCNC2=CC(=O)CC(C2)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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